molecular formula C19H13BrN4OS B2702659 N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide CAS No. 301859-66-5

N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2702659
CAS No.: 301859-66-5
M. Wt: 425.3
InChI Key: DBNBREADCJEGBW-UHFFFAOYSA-N
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Description

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom and a phenyl group, along with a thiophene ring attached to a carbohydrazide moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-phenylquinazoline, which is then reacted with thiophene-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes or induce apoptosis in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-hydroxybenzoyl)thiophene-2-carbohydrazide
  • N’-(5-nitro-furan-2-ylmethylene)-hydrazine

Uniqueness

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide is unique due to the presence of both a quinazoline and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)22-19(21-15)24-23-18(25)16-7-4-10-26-16/h1-11H,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNBREADCJEGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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